

Spectroscopic Profile of Demethylluvangetin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Demethylluvangetin**, a natural coumarin isolated from plants of the Rutaceae family, notably Toddalia asiatica. The information presented herein is essential for the identification, characterization, and further development of this compound for potential therapeutic applications.

Spectroscopic Data

The structural elucidation of **Demethylluvangetin** has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The key quantitative data from these analyses are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for **Demethylluvangetin** provide detailed information about its chemical structure.

Table 1: ¹H NMR Spectroscopic Data for **Demethylluvangetin**



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.85	d	9.5	H-4
7.21	S	H-5	
6.70	S	H-8	
6.20	d	9.5	H-3
6.15	d	10.0	H-4'
5.55	d	10.0	H-3'
1.45	S	2 x CH ₃	

Table 2: ¹³C NMR Spectroscopic Data for **Demethylluvangetin**



Chemical Shift (δ) ppm	Carbon Atom Assignment
161.2	C-2
156.4	C-7
155.8	C-8a
143.5	C-4
131.0	C-4'
126.5	C-6
115.5	C-3'
113.2	C-3
112.8	C-5
109.5	C-4a
98.2	C-8
77.9	C-2'
28.2	2 x CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for **Demethylluvangetin**



Wavenumber (cm ⁻¹)	Functional Group Assignment
3350	O-H (hydroxyl group)
1710	C=O (α,β-unsaturated lactone)
1620, 1580, 1450	C=C (aromatic)
1380, 1360	gem-dimethyl
1130	C-O (ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition. The molecular formula for **Demethylluvangetin** is $C_{14}H_{12}O_{4}[1]$.

Table 4: Mass Spectrometry (MS) Data for **Demethylluvangetin**

m/z	Interpretation	
244	[M] ⁺ (Molecular Ion)	
229	[M - CH ₃] ⁺	
201	[M - CH ₃ - CO] ⁺	
188	[M - C₃H₄O] ⁺ (from pyran ring cleavage)	

Experimental Protocols

The following sections detail the general methodologies employed for obtaining the spectroscopic data presented above. Specific parameters may vary slightly between different laboratories and instruments.

NMR Spectroscopy

Sample Preparation: A sample of pure **Demethylluvangetin** (typically 5-10 mg) is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or deuterated dimethyl



sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ 0.00 ppm).

Instrumentation and Data Acquisition:

- Instrument: A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
- ¹H NMR: Spectra are acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay to allow for full magnetization recovery between scans.
- ¹³C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- A small amount of the solid **Demethylluvangetin** sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Procedure: The KBr pellet is placed in the sample holder of the spectrometer. A background spectrum of the empty sample holder is first recorded. The sample spectrum is then recorded, and the instrument's software automatically subtracts the background to produce the final IR spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry



Sample Preparation: A dilute solution of **Demethylluvangetin** is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

Instrumentation and Data Acquisition (Electron Ionization - EI):

- Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.
- Ionization: In Electron Ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.
- Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a
 mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

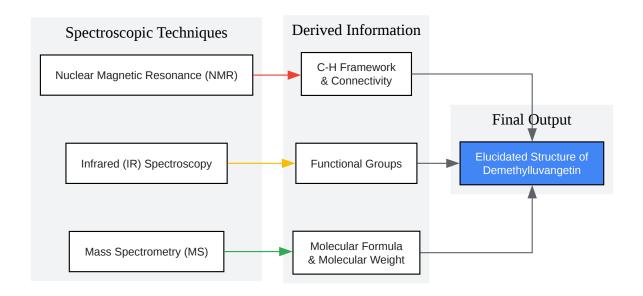
Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

- Instrument: A mass spectrometer coupled with a liquid chromatograph (LC-MS).
- Ionization: In Electrospray Ionization (ESI), the sample solution is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving the charged analyte molecules to enter the mass analyzer. This is a "soft" ionization technique that often results in a prominent molecular ion peak with less fragmentation than EI.

Logical Relationships in Spectroscopic Analysis

The process of structure elucidation using spectroscopic data follows a logical workflow, where information from each technique complements the others to build a complete picture of the molecular structure.





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Caption: Workflow for the structural elucidation of **Demethylluvangetin**.

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References

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